
Sodium 1H,1H,2H,2H-Perfluorohexane Sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 1H,1H,2H,2H-Perfluorohexane Sulfonate is a perfluoroalkylated substance, known for its unique chemical properties and widespread applications. It is a sodium salt of 1H,1H,2H,2H-perfluorohexane sulfonic acid, characterized by its high stability and resistance to degradation. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFAS), which are widely used in various industrial and commercial applications due to their hydrophobic and lipophobic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1H,1H,2H,2H-Perfluorohexane Sulfonate typically involves the fluorination of hexane derivatives. One common method is the electrochemical fluorination (ECF) process, where hexane is subjected to fluorine gas in the presence of an electrolyte, leading to the formation of perfluorinated compounds. The resulting perfluorohexane is then sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group, followed by neutralization with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of this compound often employs large-scale ECF processes due to their efficiency in producing high-purity perfluorinated compounds. The reaction conditions are carefully controlled to ensure complete fluorination and minimize the formation of by-products. The sulfonation step is also optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 1H,1H,2H,2H-Perfluorohexane Sulfonate primarily undergoes substitution reactions due to the presence of the sulfonate group. It is relatively inert to oxidation and reduction under standard conditions, owing to the strong C-F bonds.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines, which can replace the sulfonate group under basic conditions.
Hydrolysis: In the presence of strong acids or bases, the sulfonate group can be hydrolyzed to form the corresponding sulfonic acid.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted perfluorohexane derivatives can be formed.
Hydrolysis Products: The primary product is 1H,1H,2H,2H-perfluorohexane sulfonic acid.
Aplicaciones Científicas De Investigación
Sodium 1H,1H,2H,2H-Perfluorohexane Sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes, including emulsion polymerization and as a stabilizer for dispersions.
Biology: In biological research, it is employed in studies involving cell membranes and protein interactions due to its ability to disrupt lipid bilayers.
Industry: It is used in the production of water and oil-repellent coatings, firefighting foams, and as a wetting agent in various industrial processes.
Mecanismo De Acción
The effects of Sodium 1H,1H,2H,2H-Perfluorohexane Sulfonate are primarily due to its surfactant properties. It reduces surface tension, allowing it to interact with and disrupt lipid bilayers in cell membranes. This disruption can affect membrane permeability and protein function. The compound’s high stability and resistance to degradation also mean it can persist in the environment and biological systems, leading to potential bioaccumulation and long-term effects.
Comparación Con Compuestos Similares
Sodium 1H,1H,2H,2H-Perfluorohexane Sulfonate is unique among perfluoroalkyl substances due to its specific chain length and functional group. Similar compounds include:
Perfluorooctane Sulfonate (PFOS): Longer chain length, widely used in similar applications but with different environmental and health impacts.
Perfluorobutane Sulfonate (PFBS): Shorter chain length, considered less bioaccumulative but with similar surfactant properties.
Perfluorohexanoic Acid (PFHxA): Similar chain length but with a carboxylic acid group instead of a sulfonate group, leading to different chemical behavior and applications.
Propiedades
Número CAS |
27619-93-8 |
|---|---|
Fórmula molecular |
C6H4F9NaO3S |
Peso molecular |
350.14 g/mol |
Nombre IUPAC |
sodium;3,3,4,4,5,5,6,6,6-nonafluorohexane-1-sulfonate |
InChI |
InChI=1S/C6H5F9O3S.Na/c7-3(8,1-2-19(16,17)18)4(9,10)5(11,12)6(13,14)15;/h1-2H2,(H,16,17,18);/q;+1/p-1 |
Clave InChI |
CQMSUWBKEVEAJG-UHFFFAOYSA-M |
SMILES canónico |
C(CS(=O)(=O)[O-])C(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


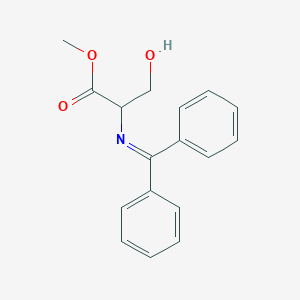
![3-Oxazolidinecarboxylic acid, 4-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-5-hydroxy-2,4-diphenyl-, phenylmethyl ester, (2R,4S)-](/img/structure/B12093345.png)
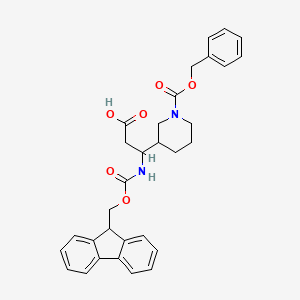
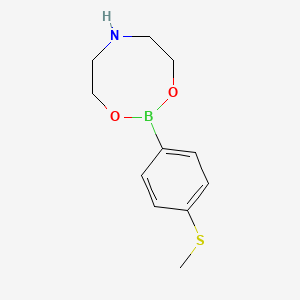
![Methyl trans-4-[5-(difluoromethyl)-4-nitro-pyrazol-1-yl]cyclohexanecarboxylate](/img/structure/B12093354.png)
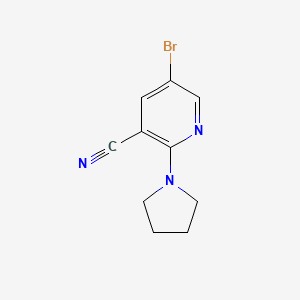


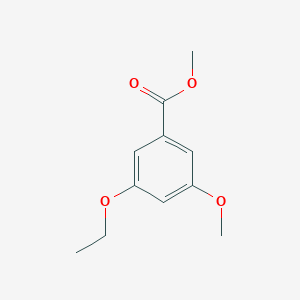


![4-(3,5-Dihydroxyphenyl)-5,11,19-tris(4-hydroxyphenyl)-6-oxapentacyclo[10.7.0.02,10.03,7.013,18]nonadeca-2(10),3(7),8,13(18),14,16-hexaene-9,15,17-triol](/img/structure/B12093399.png)


